molecular formula C8H13NO3 B1612546 (2-Methylpiperidin-1-yl)(oxo)acetic acid CAS No. 77654-61-6

(2-Methylpiperidin-1-yl)(oxo)acetic acid

Cat. No. B1612546
CAS RN: 77654-61-6
M. Wt: 171.19 g/mol
InChI Key: DUGBUYIJTAXGAQ-UHFFFAOYSA-N
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Description

2-Methylpiperidin-1-yl)(oxo)acetic acid (MPA) is a versatile organic compound with a wide range of applications in the scientific research and industrial fields. It is a cyclic amino acid derivative and is a key intermediate in the synthesis of several pharmaceuticals, agrochemicals, and specialty chemicals. MPA has been used in a variety of research applications, including as a reagent for the synthesis of cyclic peptides, as a ligand for the preparation of coordination compounds, and as a building block for the construction of libraries of small molecules. In addition, MPA has been used in biochemical and physiological studies to investigate the mechanism of action of various drugs and to study the effects of drugs on cellular processes.

Scientific Research Applications

(2-Methylpiperidin-1-yl)(oxo)acetic acid has been widely used in scientific research applications. It has been used as a reagent for the synthesis of cyclic peptides, as a ligand for the preparation of coordination compounds, and as a building block for the construction of libraries of small molecules. (2-Methylpiperidin-1-yl)(oxo)acetic acid has also been used in biochemical and physiological studies to investigate the mechanism of action of various drugs and to study the effects of drugs on cellular processes.

Advantages and Limitations for Lab Experiments

(2-Methylpiperidin-1-yl)(oxo)acetic acid has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and is readily available. In addition, it is relatively stable and can be stored for long periods of time. However, (2-Methylpiperidin-1-yl)(oxo)acetic acid can be toxic if inhaled or ingested and should be handled with caution.

Future Directions

There are several potential future directions for (2-Methylpiperidin-1-yl)(oxo)acetic acid research. These include further investigation into its mechanism of action, its effects on cellular processes, and its potential applications in drug development. In addition, further research could be conducted into the synthesis of (2-Methylpiperidin-1-yl)(oxo)acetic acid and its use as a building block for the construction of libraries of small molecules. Finally, research could be conducted into the use of (2-Methylpiperidin-1-yl)(oxo)acetic acid as a reagent for the synthesis of cyclic peptides and as a ligand for the preparation of coordination compounds.

properties

IUPAC Name

2-(2-methylpiperidin-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6-4-2-3-5-9(6)7(10)8(11)12/h6H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGBUYIJTAXGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583000
Record name (2-Methylpiperidin-1-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylpiperidin-1-yl)(oxo)acetic acid

CAS RN

77654-61-6
Record name (2-Methylpiperidin-1-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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